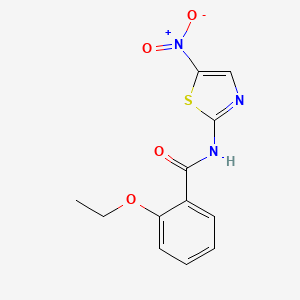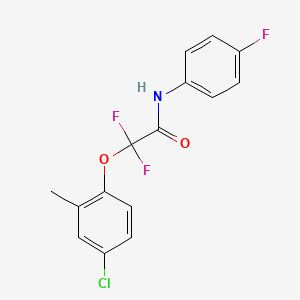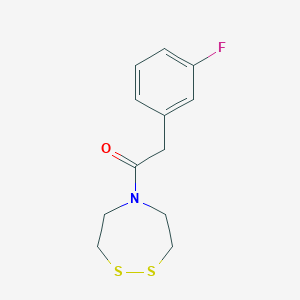![molecular formula C21H18N2O2S B2539212 (E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide CAS No. 887347-48-0](/img/structure/B2539212.png)
(E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide is a derivative of 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide. This class of compounds has been synthesized and studied for their potential therapeutic effects, including cytotoxic activities against various cancer cell lines and anti-rheumatic properties.
Synthesis Analysis
The synthesis of related acrylamide derivatives involves the reaction of thiocarbamoyl derivatives with various reagents. In the case of the compound with anti-rheumatic potential, the reaction included metal ions to form complexes . The structures of these synthesized compounds were confirmed using several spectral tools, ensuring the accuracy of the synthesis process.
Molecular Structure Analysis
The molecular structure of these acrylamide derivatives is characterized by the presence of a tetrahydrobenzo[b]thiophene moiety, which is a common feature in the compounds studied. Spectral analysis, including UV-Vis, IR, (1)H NMR, and EPR, has been used to characterize the newly synthesized compounds and their metal complexes .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their potential biological activities. For instance, the reaction of thiocarbamoyl derivatives with metal ions leads to the formation of metal complexes that exhibit significant biological effects, such as anti-rheumatic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their conductance, thermal analysis, and magnetic moments, have been studied to understand their stability and reactivity. These properties are essential for predicting the behavior of the compounds in biological systems and for designing new derivatives with improved therapeutic effects .
Cytotoxic Effect and Anti-rheumatic Potential
The cytotoxic effect of the acrylamide derivatives against various cancer cell lines has been demonstrated through MTT assays. Compounds showed potent activities against breast carcinoma cells, with significant down-regulation of genes involved in cancer progression and DNA damage . Additionally, the anti-rheumatic potential of a related compound and its copper complex was revealed in an in vivo collagen-adjuvant arthritis model in rats, showing significant antioxidant, analgesic, and anti-rheumatic effects .
Case Studies and Applications
The studies on these compounds have provided insights into their potential applications in treating diseases. For example, the cytotoxic effects against breast carcinoma cells suggest their use as chemotherapeutic agents, while the anti-rheumatic effects indicate their potential in treating rheumatic diseases . These case studies are crucial for understanding the therapeutic scope of the compounds and for guiding future research and development.
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of compounds similar to (E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide involves condensation reactions under specific conditions, typically yielding high product specificity and efficiency. For example, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide demonstrated a high yield from condensation reactions, indicating a methodological approach that could be applied to the synthesis of (E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide (Kariuki et al., 2022).
Potential Medicinal Applications
Research into related compounds has highlighted potential medicinal applications, such as anti-rheumatic and antimicrobial effects. For instance, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in in vivo studies (Sherif & Hosny, 2014).
Applications in Material Science
The compound's derivatives have been explored for applications in material science, such as in the synthesis of fluorescent probes and dyes. A study on the detection of SO2 derivatives using a chalco-coumarin derivative highlighted the potential use of similar compounds in environmental monitoring and analysis (Gómez et al., 2018). Additionally, the design and synthesis of novel antimicrobial dyes based on tetrahydro-benzo[b]thiophene systems have potential applications in textile finishing, indicating the versatility of such compounds in various industrial applications (Shams et al., 2011).
Chemical Synthesis and Fluorescence Properties
Compounds like (E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide have also been investigated for their fluorescence properties, which can be leveraged in the development of novel fluorescent materials and sensors. For example, the synthesis and fluorescence property study of a novel coumarin dye have implications for the development of materials with specific optical properties (Yu-jin, 2013).
特性
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c22-12-17-16-6-2-4-8-19(16)26-21(17)23-20(24)10-9-14-11-15-5-1-3-7-18(15)25-13-14/h1,3,5,7,9-11H,2,4,6,8,13H2,(H,23,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAVGYLJFGQHHS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC4=CC=CC=C4OC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC4=CC=CC=C4OC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2539134.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2539136.png)

![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)
![N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide](/img/structure/B2539143.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2539146.png)


![4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B2539149.png)
![N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2539150.png)